2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid
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Overview
Description
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid is a complex organic compound known for its unique structural properties. It is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. This process can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or the acid chloride method . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for azide formation, isobutoxycarbonyl chloride for protection, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or alcohols, while reduction reactions may yield alkanes or amines .
Scientific Research Applications
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization . This property makes it valuable in the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
Uniqueness
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid is unique due to its specific structural features, which provide stability and selectivity in peptide synthesis. Its trifluoromethyl group enhances its reactivity and makes it distinct from other Fmoc-protected amino acids .
Properties
Molecular Formula |
C27H24F3NO4 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C27H24F3NO4/c28-27(29,30)23-14-6-1-8-17(23)9-7-15-24(25(32)33)31-26(34)35-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22,24H,7,9,15-16H2,(H,31,34)(H,32,33) |
InChI Key |
SRYNVGIGPPLTPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Origin of Product |
United States |
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